

# 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione IUPAC name and CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione

Cat. No.: B1275799

[Get Quote](#)

## An In-Depth Technical Guide to 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione

This technical guide provides a comprehensive overview of **1-benzyl-3-hydroxy-pyrrolidine-2,5-dione**, including its chemical identity, synthesis, and potential biological activities. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

## Chemical Identification

IUPAC Name: 1-benzyl-3-hydroxypyrrolidine-2,5-dione[[1](#)]

CAS Number: 78027-57-3[[1](#)]

Chemical Structure:

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione

C11H11NO3

[Click to download full resolution via product page](#)

Molecular Formula: C<sub>11</sub>H<sub>11</sub>NO<sub>3</sub>

Molecular Weight: 205.21 g/mol

## Physicochemical Properties

A summary of the key physicochemical properties of **1-benzyl-3-hydroxy-pyrrolidine-2,5-dione** is presented in Table 1.

| Property                       | Value                                           |
|--------------------------------|-------------------------------------------------|
| Molecular Formula              | C <sub>11</sub> H <sub>11</sub> NO <sub>3</sub> |
| Molecular Weight               | 205.21 g/mol                                    |
| XLogP3                         | 0.8                                             |
| Hydrogen Bond Donor Count      | 1                                               |
| Hydrogen Bond Acceptor Count   | 3                                               |
| Rotatable Bond Count           | 2                                               |
| Exact Mass                     | 205.073893 g/mol                                |
| Monoisotopic Mass              | 205.073893 g/mol                                |
| Topological Polar Surface Area | 57.6 Å <sup>2</sup>                             |
| Heavy Atom Count               | 15                                              |
| Complexity                     | 271                                             |

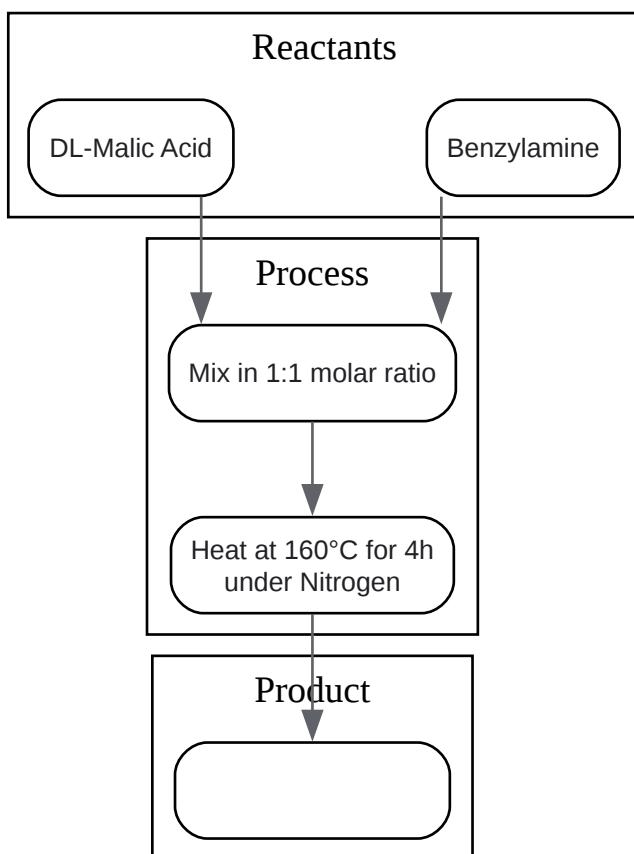
## Synthesis

A common and efficient method for the synthesis of **1-benzyl-3-hydroxy-pyrrolidine-2,5-dione** involves the thermal condensation of DL-Malic acid with benzylamine.

## Experimental Protocol: Thermal Condensation

This protocol is adapted from the thermal reactions of malic acid benzylamine salts.

**Materials:**


- DL-Malic acid
- Benzylamine
- Ethanol (for salt preparation)
- Nitrogen gas
- Oil bath
- Test tubes (20 cm x 2 cm ID)
- Standard laboratory glassware

**Procedure:**

- Salt Preparation (Optional but recommended for controlled reaction):
  - Dissolve DL-Malic acid (13.4 g, 100 mmol) in ethanol (50 mL).
  - Cool the solution in an ice bath.
  - Add benzylamine (10.7 g, 100 mmol) dropwise to the cooled solution to yield a precipitate of DL-Malic acid monobenzylammonium salt.
  - Filter the precipitate and dry.
- Thermal Condensation:
  - Place the prepared DL-Malic acid monobenzylammonium salt (or a 1:1 molar mixture of DL-Malic acid and benzylamine) in a test tube.
  - Purge the test tube with nitrogen gas.
  - Immerse the test tube into a preheated oil bath at 160 °C.
  - Maintain the reaction at 160 °C for 4 hours under a continuous, gentle flow of nitrogen.

- After 4 hours, remove the test tube from the oil bath and allow it to cool to room temperature.
- The resulting product, **1-benzyl-3-hydroxy-pyrrolidine-2,5-dione**, can be purified by recrystallization from an appropriate solvent system.

## Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione**.

## Potential Biological Activities and Therapeutic Targets

While specific biological data for **1-benzyl-3-hydroxy-pyrrolidine-2,5-dione** is limited in publicly available literature, the pyrrolidine-2,5-dione (succinimide) scaffold is a well-established

pharmacophore in medicinal chemistry. Research on structurally related compounds suggests several potential therapeutic applications.

## Anticonvulsant Activity

The succinimide ring is a core structural feature of several established antiepileptic drugs. Derivatives of N-benzylsuccinimide have been investigated for their anticonvulsant properties. The proposed mechanism of action for many succinimide-based anticonvulsants involves the modulation of voltage-gated ion channels in neurons.

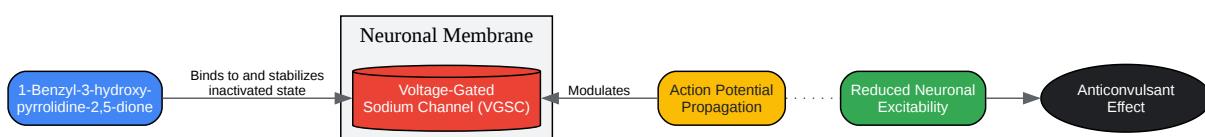
Table 2: Anticonvulsant Activity of Related N-Benzylsuccinimide Derivatives Note: This data is for analogous compounds and not for **1-benzyl-3-hydroxy-pyrrolidine-2,5-dione**.

| Compound                                                | Test Model       | ED <sub>50</sub> (mg/kg) |
|---------------------------------------------------------|------------------|--------------------------|
| N-benzyl-2-acetamido-3-methoxypropionamide<br>(racemic) | MES (mice, i.p.) | 8.3                      |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide          | MES (mice, i.p.) | 4.5                      |
| (S)-N-benzyl-2-acetamido-3-methoxypropionamide          | MES (mice, i.p.) | >100                     |

MES: Maximal Electroshock Seizure test; i.p.: intraperitoneal administration.

## Carbonic Anhydrase Inhibition

Derivatives of 3-hydroxy-pyrrolidine-2,5-dione have been shown to inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer.


Table 3: Carbonic Anhydrase Inhibition by Related 3-Hydroxypyrrolidine-2,5-dione Derivatives Note: This data is for analogous compounds and not for **1-benzyl-3-hydroxy-pyrrolidine-2,5-dione**.

| Compound                                               | hCA Isoform | $K_i$ ( $\mu M$ ) |
|--------------------------------------------------------|-------------|-------------------|
| 3,4-dihydroxy-1-(4-methylphenyl)pyrrolidine-2,5-dione  | hCA I       | 112.7             |
| 3,4-dihydroxy-1-(4-methylphenyl)pyrrolidine-2,5-dione  | hCA II      | 3.5               |
| 3,4-dihydroxy-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | hCA I       | 247.6             |
| 3,4-dihydroxy-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | hCA II      | 10.76             |

hCA: human Carbonic Anhydrase;  $K_i$ : Inhibition constant.

## Postulated Signaling Pathway Involvement

Based on the known mechanisms of related succinimide anticonvulsants, **1-benzyl-3-hydroxy-pyrrolidine-2,5-dione** could potentially modulate neuronal excitability by interacting with voltage-gated sodium channels (VGSCs). By binding to the channel, it may stabilize the inactivated state, thereby reducing the firing of action potentials and suppressing seizure propagation.



[Click to download full resolution via product page](#)

Caption: Postulated mechanism of anticonvulsant action.

## Conclusion

**1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione** is a readily synthesizable compound belonging to a class of molecules with significant therapeutic potential. While direct biological data for this specific molecule is not extensively documented, the well-established anticonvulsant and carbonic anhydrase inhibitory activities of its structural analogs make it a compelling candidate for further investigation in drug discovery programs. The detailed synthetic protocol provided herein offers a clear pathway for its preparation, enabling further pharmacological and toxicological evaluation. Future research should focus on the in-vitro and in-vivo assessment of this compound to elucidate its specific biological targets and therapeutic efficacy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | C11H11NO3 | CID 4189900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione IUPAC name and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1275799#1-benzyl-3-hydroxy-pyrrolidine-2-5-dione-iupac-name-and-cas-number>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)